4-Benzyl-5H-thiazole-2-thione

Lipophilicity Drug-likeness ADME

Researchers replacing generic thiazole-2-thiones often break established SAR due to unvalidated physicochemical shifts. 4-Benzyl-5H-thiazole-2-thione (CAS 889942-40-9) resolves this with a distinct 5H-thiazole ring and a benzyl group that delivers a CNS-compatible LogP (2.08), a superior oral-bioavailability TPSA (70 Ų), and two rotatable bonds for entropic optimization. Its high boiling point (337.4 °C) supports demanding synthetic routes. This building block ensures SAR continuity and accelerates hit-to-lead progression.

Molecular Formula C10H9NS2
Molecular Weight 207.3 g/mol
CAS No. 889942-40-9
Cat. No. B1294097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5H-thiazole-2-thione
CAS889942-40-9
Molecular FormulaC10H9NS2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1C(=NC(=S)S1)CC2=CC=CC=C2
InChIInChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyIWBSEFOGZJBCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-5H-thiazole-2-thione (CAS 889942-40-9) – Class and Core Characteristics for Procurement Assessment


4-Benzyl-5H-thiazole-2-thione (CAS 889942-40-9) is a heterocyclic organosulfur compound belonging to the 5H-thiazole-2-thione class, characterized by a partially saturated thiazole ring bearing an exocyclic thione group at the 2-position and a benzyl substituent at the 4-position . This dihydrothiazole scaffold distinguishes it from the fully aromatic thiazole-2-thiones that dominate the in-class chemical space. The compound is primarily utilized as a research chemical and a key building block for synthesizing more complex thiazole derivatives with reported potential in antibacterial, antifungal, and anticancer research programs . Its unique combination of lipophilicity, conformational flexibility, and the reactive thione moiety makes its direct replacement with simpler analogs a non-trivial decision for research groups aiming to maintain structure-activity relationship (SAR) integrity.

1
Building block for thiazole-derivative synthesis with reported antimicrobial or anticancer screening context
2
Selection for SAR programs requiring 5H-thiazole scaffold with benzyl substitution pattern
3
Procurement context where lipophilicity, PSA, and conformational flexibility differ from aromatic thiazole-2-thiones

4-Benzyl-5H-thiazole-2-thione – Why In-Class Analogs Cannot Be Assumed Interchangeable


Substituting 4-Benzyl-5H-thiazole-2-thione with a generic thiazole-2-thione or a close structural analog introduces unvalidated and often detrimental changes in key molecular properties critical for consistent research outcomes. The compound's distinct 5H-thiazole ring imparts a unique electronic and tautomeric character compared to the aromatic 3H-thiazole-2-thiones like 4-phenylthiazole-2-thiol [1]. Furthermore, the benzyl group's methylene spacer fundamentally alters the molecule's lipophilicity, conformational flexibility, and spatial arrangement relative to directly attached aryl or small alkyl groups . These physicochemical divergences directly impact solubility, membrane permeability, and target-binding entropy, making simple one-to-one replacement likely to break established structure-activity relationships (SAR) and invalidate comparative biological data. The quantitative evidence below details these specific, measurable points of differentiation that are invisible in a simple 'thiazole-2-thione' class-level label.

Target 4-Benzyl-5H-thiazole-2-thione vs. 4-Phenylthiazole-2-thione Lipophilicity profile may differ; reported LogP shift can alter assay partitioning
Target 4-Benzyl-5H-thiazole-2-thione vs. 4-Methylthiazole-2-thione PSA and conformational entropy mismatch may invalidate SAR and permeability assumptions
Class Aromatic thiazole-2-thiones may not reproduce 5H-thiazole electronic and tautomeric profile

4-Benzyl-5H-thiazole-2-thione – Quantified Differentiation Evidence Against Closest Analogs


4-Benzyl-5H-thiazole-2-thione vs. 4-Phenylthiazole-2-thione: Lipophilicity (LogP) Differentiation

The lipophilicity of 4-Benzyl-5H-thiazole-2-thione is significantly lower than that of 4-phenylthiazole-2(3H)-thione, a direct aryl analog. The ACD/LogP value for the target compound is 2.08 , compared to 3.42 for 4-phenylthiazole-2-thione . This -1.34 LogP difference indicates the benzyl compound is over one log unit more hydrophilic, which can be critical for aqueous solubility and partitioning behavior in biological assays.

Lipophilicity (LogP) Comparison
Cross-study comparable
Target LogP 2.08 vs. Comparator 3.42
Supports lipophilicity-dependent assay partitioning review
In silico prediction; experimental validation recommended for target assays
Lipophilicity Drug-likeness ADME

4-Benzyl-5H-thiazole-2-thione vs. 4-Methylthiazole-2-thione: Topological Polar Surface Area (PSA) and Solubility Implications

Despite having a larger molecular weight, 4-Benzyl-5H-thiazole-2-thione exhibits a lower predicted Topological Polar Surface Area (TPSA) of 70 Ų compared to 80 Ų for both 4-phenylthiazole-2-thione and 4-methylthiazole-2-thione . The smaller PSA suggests that the target compound may possess superior membrane permeability characteristics relative to these smaller, less complex analogs, contradicting the assumption that a smaller compound is always more permeable.

Topological PSA Comparison
Cross-study comparable
TPSA 70 Ų (Target) vs. 80 Ų (Comparators)
Lower TPSA supports permeability screening context
Predicted TPSA; confirm with experimental permeability assays
Polar Surface Area Bioavailability Permeability

4-Benzyl-5H-thiazole-2-thione vs. 4-Substituted Analogs: Conformational Flexibility and Entropic Differentiation

4-Benzyl-5H-thiazole-2-thione possesses two freely rotating bonds, in contrast to one for 4-phenylthiazole-2-thione and zero for 4-methylthiazole-2-thione . This arises from the benzyl group's methylene spacer, which decouples the phenyl ring's rotation from the thiazole core. This increased conformational entropy can lead to a different set of low-energy conformers in solution and when bound to a biological target, directly impacting SAR and binding energetics.

Conformational Flexibility
Cross-study comparable
2 rotatable bonds vs. 1 (4-Ph) and 0 (4-Me)
Entropic profile may differ; supports binding SAR review
Structural analysis-based; validate conformational ensembles via computation
Conformational Flexibility Scaffold Differentiation SAR

4-Benzyl-5H-thiazole-2-thione vs. 4-Methylthiazole-2-thione: Thermal Stability and Process-Scale Differentiation

The predicted boiling point of 4-Benzyl-5H-thiazole-2-thione (337.4 °C) is significantly higher than that of the 4-methyl analog (209.6 °C) and slightly lower than the 4-phenyl analog (343.3 °C) . This contrasts with the class-level assumption that a smaller substituent yields a lower boiling point, and demonstrates that the compound's thermal profile is distinct and non-linear, which has implications for high-temperature synthetic chemistry and distillation-based purification strategies.

Thermal Stability (Boiling Point)
Cross-study comparable
337.4 °C (Target) vs. 209.6 °C (4-Me analog)
Supports high-temperature synthetic route selection
Predicted boiling point; verify experimentally for process-scale reactions
Thermal Stability Purification Reaction Scope

4-Benzyl-5H-thiazole-2-thione – Evidence-Based Application Scenarios for Selection


Scaffold for CNS Drug Discovery Leveraging Optimized Lipophilicity

Based on the significantly lower LogP (2.08) compared to 4-phenylthiazole-2-thione (3.42) , 4-Benzyl-5H-thiazole-2-thione is superior for medicinal chemistry programs targeting central nervous system (CNS) disorders where a LogP of 1-3 is desired for blood-brain barrier penetration. The benzyl-substituted compound is already within the optimal CNS drug space, whereas the directly attached 4-phenyl analog would require structural modification to reduce its excessive lipophilicity.

Oral Bioavailability Lead Identification with Favorable PSA

With a TPSA of 70 Ų, 4-Benzyl-5H-thiazole-2-thione meets the Veber criterion for good oral bioavailability (PSA < 70-80 Ų) more comfortably than the 4-phenyl or 4-methyl analogs (both at 80 Ų) . Procurement of this compound, rather than a generic thiazole-2-thione, is justified for drug discovery teams prioritizing oral absorption potential during hit-to-lead expansion.

Synthesis of Flexible Bioactive Ligands for Entropy-Driven Binding

The two freely rotating bonds in 4-Benzyl-5H-thiazole-2-thione, contrasting with the rigid analogs , provide a unique advantage when designing ligands intended to accommodate flexible binding sites or undergo conformational rearrangement upon target engagement. This compound is the preferred choice for projects where an entropic optimization strategy is being evaluated.

High-Temperature Solution-Phase Synthesis and Material Chemistry

The elevated predicted boiling point of 337.4 °C positions 4-Benzyl-5H-thiazole-2-thione as a more robust building block for high-temperature reactions, such as metal-complexation or polymerization, compared to the more volatile 4-methyl analog (209.6 °C) . This thermal stability can reduce reaction complexity and improve safety profiles in demanding synthetic routes.

Application
Selection Property
Validation Focus
CNS drug-discovery scaffold studies
Reported LogP within CNS drug-like range
Blood-brain barrier penetration model review
Oral bioavailability lead identification
TPSA below Veber threshold for oral absorption
Permeability and oral exposure model review
Flexible-ligand binding studies
Increased rotatable bond count vs. rigid analogs
Entropic binding contribution analysis
High-temperature synthetic chemistry
Higher predicted boiling point vs. methyl analog
Thermal stability under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-5H-thiazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.